Dual-Target UPPS and FPPS Inhibition
BPH-1358 mesylate differentiates itself through a potent and unique dual-target inhibition profile, targeting both the bacterial enzyme UPPS and the human enzyme FPPS. This contrasts sharply with many antibiotics that rely on a single target. The IC50 for UPPS inhibition is approximately 100 nM, and for FPPS inhibition, it is approximately 2 µM [1].
| Evidence Dimension | Inhibitory activity on UPPS and FPPS |
|---|---|
| Target Compound Data | UPPS IC50: ~100 nM (0.11 µM); FPPS IC50: ~2 µM (1.8 µM) |
| Comparator Or Baseline | Single-target inhibitors like fosmidomycin (DXR inhibitor) or single-target bisphosphonates. |
| Quantified Difference | BPH-1358 is the most potent UPPS inhibitor in its class reported [1], with the added functional dimension of inhibiting FPPS at a low micromolar concentration. |
| Conditions | In vitro enzyme inhibition assays using E. coli UPPS, S. aureus UPPS, and human FPPS [1]. |
Why This Matters
For procurement, this dual-inhibition profile ensures the compound is fit-for-purpose in complex experiments designed to investigate multi-target pharmacology, a capability that simpler, single-target probes cannot provide.
- [1] Zhu W, Wang Y, Li K, et al. Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting. J Med Chem. 2015 Feb 12;58(3):1215-27. View Source
